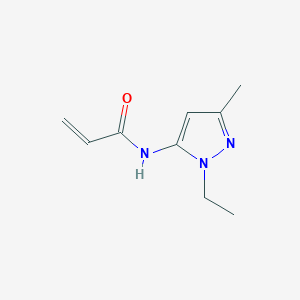
N-(1-乙基-3-甲基-1H-吡唑-5-基)丙-2-烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-5-methylpyrazol-3-yl)prop-2-enamide is an organic compound belonging to the class of amides It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
科学研究应用
N-(2-ethyl-5-methylpyrazol-3-yl)prop-2-enamide is used in various scientific research applications due to its unique properties:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a ligand in binding studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
N-(2-ethyl-5-methylpyrazol-3-yl)prop-2-enamide can be synthesized by reacting 1-ethyl-3-methyl-1H-pyrazol-5-amine with prop-2-enoyl chloride under suitable conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for N-(2-ethyl-5-methylpyrazol-3-yl)prop-2-enamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and minimize costs. Continuous flow reactors could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2-ethyl-5-methylpyrazol-3-yl)prop-2-enamide undergoes several types of chemical reactions, including:
Hydrolysis: The amide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions due to the presence of nitrogen atoms.
Common Reagents and Conditions
Hydrolysis: Typically carried out using acidic or basic conditions. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine, while nucleophilic substitution can involve nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Prop-2-enoic acid and 1-ethyl-3-methyl-1H-pyrazol-5-amine.
Substitution: Depending on the substituents introduced, various substituted pyrazole derivatives can be formed.
作用机制
The mechanism of action of N-(2-ethyl-5-methylpyrazol-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
- N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enamide
- N-(2-chloro-5-dimethylsulfamoylphenyl)prop-2-enamide
- 3-Cyclohexyl-N-methylprop-2-enamide
Uniqueness
N-(2-ethyl-5-methylpyrazol-3-yl)prop-2-enamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets
属性
IUPAC Name |
N-(2-ethyl-5-methylpyrazol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-4-9(13)10-8-6-7(3)11-12(8)5-2/h4,6H,1,5H2,2-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLAGJMVXUGGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
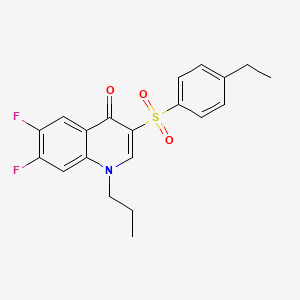
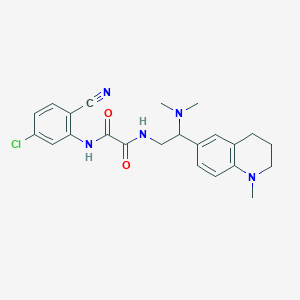
![2-(1H-1,3-benzodiazol-1-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2539015.png)
![2,6-dichloro-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2539018.png)
![(2E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE](/img/structure/B2539019.png)
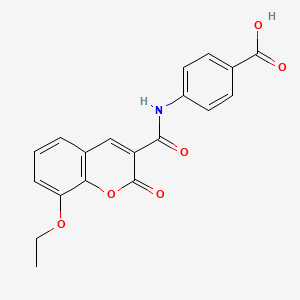
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2539021.png)
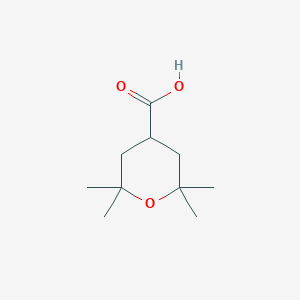
![Methyl 3-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2539024.png)
![N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide](/img/structure/B2539025.png)
![2-(3-Chlorophenyl)-7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2539028.png)
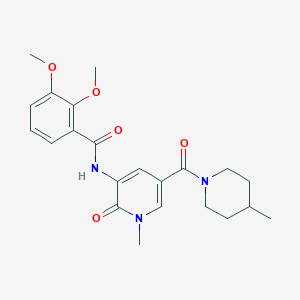
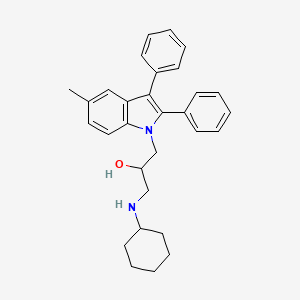
![2-bromo-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2539033.png)
